molecular formula C13H16N2O3S B1607602 3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 313379-18-9

3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B1607602
CAS No.: 313379-18-9
M. Wt: 280.34 g/mol
InChI Key: UPPLCWKFQXAGKI-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with an aminoethylthio group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-methoxyphenyl group and the 2-aminoethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in the rest of the structure.

    2-Aminobenzothiazole: Contains an amino group and a heterocyclic core but differs in the overall structure.

Uniqueness

3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)15-12(16)8-11(13(15)17)19-7-6-14/h2-5,11H,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPLCWKFQXAGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373363
Record name 3-[(2-Aminoethyl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313379-18-9
Record name 3-[(2-Aminoethyl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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